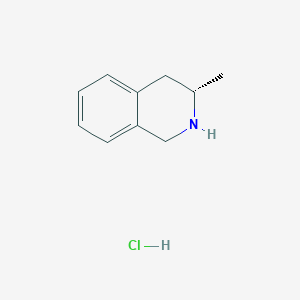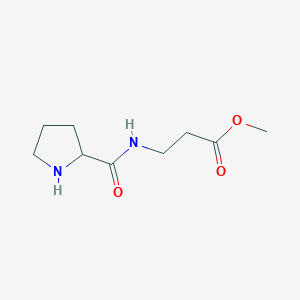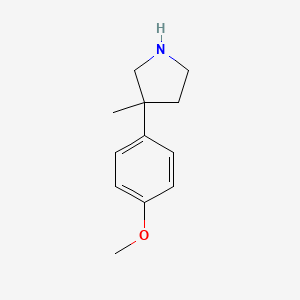
3-(4-Methoxyphenyl)-3-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-3-methylpyrrolidine: is an organic compound characterized by a pyrrolidine ring substituted with a 4-methoxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-methylpyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine and a methylating agent. One common method is the reductive amination of 4-methoxybenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methoxyphenyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: 3-(4-Hydroxyphenyl)-3-methylpyrrolidine.
Reduction: 3-(4-Methoxycyclohexyl)-3-methylpyrrolidine.
Substitution: 3-(4-Bromophenyl)-3-methylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-(4-Methoxyphenyl)-3-methylpyrrolidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features may interact with specific receptors in the brain, offering therapeutic benefits .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylpyrrolidine involves its interaction with molecular targets such as neurotransmitter receptors. The methoxy group and the pyrrolidine ring play crucial roles in binding to these receptors, modulating their activity. This interaction can influence neurotransmitter release and uptake, potentially leading to therapeutic effects in neurological conditions .
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxyphenyl)-3-methylpyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Methoxyphenyl)-3-methylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 3-(4-Methoxyphenyl)-3-methylpyrrolidine is unique due to the combination of its methoxyphenyl and methylpyrrolidine moieties. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-12(7-8-13-9-12)10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
InChI-Schlüssel |
VAQTZXOJDJXERC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNC1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


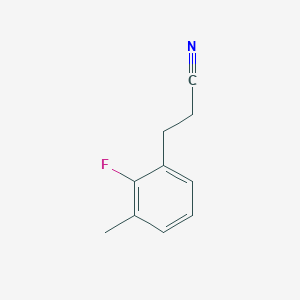
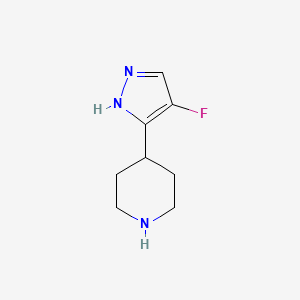
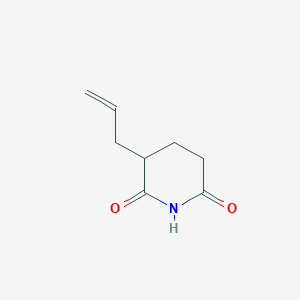

![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)

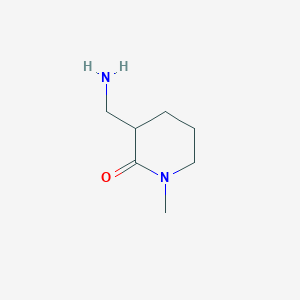
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)

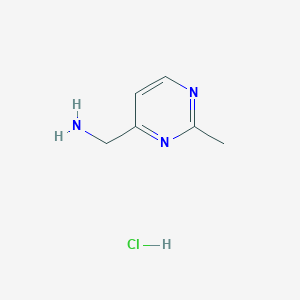
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
